Bleomycin A5 hydrochloride (BLE-A5) is a glycopeptide antibiotic with a distinctive mechanism of action, primarily used as an antitumor agent. It has been the subject of various studies due to its efficacy in treating certain cancers and other proliferative disorders. This comprehensive analysis will delve into the mechanism of action of BLE-A5 and its applications across different fields, including its role in inducing apoptosis in fibroblasts derived from nasal polyps, its antiviral properties, and its potential in treating infancy hemangioma148.
BLE-A5 has been used as an intralesional injection to treat nasal polyps. It induces apoptosis in NPDFs, which are a target cell type in nasal polyps. By inhibiting Drp1 activation, BLE-A5 disrupts mitochondrial dynamics, leading to the apoptosis of these fibroblasts. This provides a theoretical basis for the local application of BLE-A5 in treating nasal polyps1.
The antitumor activity of BLE-A5 has been extensively studied. Novel amino acid and peptide derivatives of BLE-A5 have shown significant in vitro antitumor activities against various cell lines, with some derivatives exhibiting tenfold higher activity than BLE-A5 itself. These derivatives also demonstrate a higher cleavage ratio of double to single-strand DNA, indicating a potent mechanism for inducing cytotoxicity in tumor cells6.
BLE-A5 has been found to inhibit the replication of vaccinia virus in HeLa cells and protect mice against the effects of vaccinia infection. It inhibits the synthesis of viral RNA and accelerates the degradation of DNA in the presence of nucleoside triphosphates, suggesting that BLE-A5's antiviral action may be due to its interference with viral DNA synthesis4.
BLE-A5 has been investigated for its therapeutic mechanism in treating infancy hemangioma. It induces apoptosis, inhibits cell proliferation, and affects cellular stress and toxic reaction pathways. After treatment with BLE-A5, tumors in an animal model showed shrinkage and replacement by lamellar collagen fibers, with a significant reduction in intact cells and blood vessels8.
A study using Saccharomyces cerevisiae revealed that BLE-A5 is transported into the cell through a polyamine transport system and is sequestered into the vacuole for detoxification. This pathway may provide insights into the differential response of cancer cells to BLE-A5 treatment7.
Enhancing Specificity: Developing bleomycin A5 analogs or delivery systems that can selectively target cancer cells while minimizing damage to healthy tissues. This could involve utilizing tumor-specific antibodies or nanoparticles to deliver bleomycin A5 specifically to cancer cells [].
Overcoming Resistance: Investigating the mechanisms of resistance to bleomycin A5 and developing strategies to overcome this resistance. This may involve targeting specific proteins or pathways that are involved in bleomycin A5 resistance [].
Combination Therapies: Exploring the synergistic effects of bleomycin A5 in combination with other anti-cancer agents, such as radiation therapy or chemotherapy drugs. This approach aims to enhance the efficacy of cancer treatment while minimizing toxicity [].
Expanding Applications: Investigating the potential applications of bleomycin A5 in other areas of research, such as gene editing and synthetic biology. Its ability to induce targeted DNA breaks could be exploited for developing novel gene editing tools or for manipulating DNA sequences in synthetic biology applications [].
The synthesis of Bleomycin A5 hydrochloride involves multiple steps, typically starting from the fermentation of Streptomyces verticillus. Key methods for synthesizing derivatives and analogs include:
Bleomycin A5 hydrochloride features a complex molecular structure characterized by:
The detailed structural analysis can be visualized through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Bleomycin A5 hydrochloride participates in several chemical reactions:
These reactions underscore its utility in both therapeutic and research applications.
The mechanism of action of Bleomycin A5 hydrochloride is multifaceted:
Bleomycin A5 hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an injectable drug used in cancer therapy.
Bleomycin A5 hydrochloride has significant applications in medicine and research:
Bleomycin A5 hydrochloride (CAS 55658-47-4), also designated as Pingyangmycin hydrochloride, is a glycopeptide antibiotic complex derived from Streptomyces verticillus var. pingyangensis. Its molecular formula is C₅₇H₈₉N₁₉O₂₁S₂·HCl, with a molecular weight of 1477.04 g/mol [4] [10]. The compound features a tripartite architecture:
Bleomycin A5 hydrochloride exhibits high water solubility (≥10 mg/mL) and sensitivity to light and heat. Stability studies indicate:
Table 1: Physicochemical Properties of Bleomycin A5 Hydrochloride
Property | Specification | |
---|---|---|
Molecular Formula | C₅₇H₈₉N₁₉O₂₁S₂·HCl | |
Molecular Weight | 1477.04 g/mol | |
Solubility | ≥10 mg/mL (water, 25°C) | |
Storage Conditions | -20°C, desiccated, protected from light | |
Purity Threshold (typical) | ≥85-90% | [4] [8] [10] |
Bleomycin A5 differs from clinically used bleomycin mixtures (e.g., Blenoxane®, comprising A2/B2 congeners) in its terminal amine structure and biological profile:
Table 2: Comparative Features of Bleomycin Congeners
Congener | Terminal Amine Group | Production Source | Key Distinctions | |
---|---|---|---|---|
A5 | 3-[(4-aminobutyl)amino]propyl | S. verticillus var. pingyangensis | Higher cytotoxicity in certain carcinomas; reduced pulmonary toxicity in preclinical models | |
A2 | Dimethyl sulfonium | S. verticillus ATCC15003 | Dominant component in Blenoxane®; higher pulmonary fibrosis risk | |
B2 | Guanidinium | S. verticillus ATCC15003 | Enhanced DNA affinity; lower therapeutic index | [6] [9] |
Structurally, A5 lacks the sulfonium ion of A2 or guanidinium of B2, substituting a linear polyamine tail. This modification enhances cellular uptake in squamous cell lines and reduces accumulation in lung tissue, partially explaining its divergent toxicity profile [6].
Bleomycin A5 biosynthesis involves a hybrid nonribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) system encoded by an 85-kb gene cluster in Streptomyces verticillus:
Table 3: Key Enzymes in Bleomycin A5 Biosynthesis
Gene/Enzyme | Function | Engineering Impact | |
---|---|---|---|
NRPS/PKS modules | Aglycone backbone assembly | Hybrid system enables structural diversity | |
BlmT (glycosyltransferase) | Attaches GDP-mannose to aglycone | Overexpression increases yield by 200% | |
DasR (transcription factor) | Regulates GlcNAc-responsive gene cluster | GlcNAc supplementation derepresses pathway | |
ManA/ManB | Converts mannose to GDP-mannose | Co-expression boosts precursor supply | [2] [9] |
Biosynthetic studies confirm that bleomycin A5 production is maximized in chemically defined media containing chitin-derived GlcNAc (5 g/L), which simulates natural environmental cues for antibiotic synthesis in Streptomyces [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7